6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Catalog No.
S819117
CAS No.
1547037-42-2
M.F
C9H10FNO
M. Wt
167.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

CAS Number

1547037-42-2

Product Name

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

IUPAC Name

6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

InChI

InChI=1S/C9H10FNO/c10-8-2-1-3-9-7(8)6-11-4-5-12-9/h1-3,11H,4-6H2

InChI Key

KCQUZQKHNJYTTE-UHFFFAOYSA-N

SMILES

C1COC2=C(CN1)C(=CC=C2)F

Canonical SMILES

C1COC2=C(CN1)C(=CC=C2)F

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound characterized by a benzene ring fused to a seven-membered oxazepine ring. The presence of a fluorine atom at the sixth position enhances its chemical properties and biological activity. This compound is notable for its structural complexity and potential applications in medicinal chemistry, particularly as a scaffold for drug development.

  • Availability

    Some commercial suppliers offer this compound, primarily as a reference standard for pharmaceutical testing. This suggests potential applications in drug discovery or development, but the specific research areas are not documented.

  • Structural Similarity

    Molecules with a similar core structure, such as 1,4-benzoxazepines, have been explored for various biological activities including anticonvulsant and anxiolytic effects []. However, further research is needed to determine if 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine shares similar properties.

. One notable method involves the base-promoted cyclization of ortho-fluorobenzamides with 2-propyn-1-ol, which leads to the formation of different benzoxazepin derivatives. The reaction typically utilizes potassium hydroxide in dimethyl sulfoxide as a solvent at elevated temperatures, yielding various products depending on the reaction conditions and starting materials used .

Compounds related to 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine have exhibited significant biological activities. These include potential effects on serotonin receptors, making them candidates for treating mood disorders and other neurological conditions. Additionally, studies have indicated that modifications to the benzoxazepine structure can influence its pharmacological profile, enhancing selectivity and potency against specific biological targets .

The synthesis of 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine can be approached through several methods:

  • Base-Promoted Cyclization: This method involves reacting ortho-fluorobenzamides with 2-propyn-1-ol in the presence of a base like potassium hydroxide. The reaction conditions can be varied (temperature and solvent) to optimize yields and selectivity .
  • Tandem Reactions: Another approach includes tandem reduction-reductive amination reactions which can yield various tetrahydrobenzoxazepines through sequential transformations .
  • Microwave-Assisted Synthesis: Utilizing microwave technology can enhance reaction rates and improve yields in synthesizing benzoxazepines by providing uniform heating and reducing reaction times .

Interaction studies involving 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine often focus on its binding affinity to various receptors. For instance, research has shown that modifications in the benzene or oxazepine rings can significantly affect how the compound interacts with serotonin receptors or other neurotransmitter systems . Understanding these interactions is crucial for optimizing its use in therapeutic applications.

Several compounds share structural similarities with 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepineFluorine at position 7Different biological activity profile
8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepineBenzodiazepine corePotential anxiolytic effects
4-Boc-6-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepineBoc protection groupEnhanced stability for synthetic applications

These compounds illustrate variations in fluorination patterns and functional groups that influence their chemical behavior and biological activities.

Molecular Architecture

The compound features a bicyclic framework consisting of a benzene ring fused to a seven-membered 1,4-benzoxazepine ring. The fluorine atom occupies the sixth position on the benzene ring, while the tetrahydro designation indicates partial saturation of the heterocyclic ring. Key structural parameters include:

PropertyValue
Molecular FormulaC₉H₁₀FNO
Molecular Weight167.18 g/mol
SMILES NotationFC1=C2CNCCOC2=CC=C1
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Physicochemical Characteristics

The fluorine substituent at position 6 enhances electronegativity, influencing dipole moments (calculated logP: 1.95) and solubility profiles. X-ray crystallography data for analogous compounds reveals planar aromatic systems with dihedral angles <10° between fused rings, suggesting strong π-conjugation.

Early Foundations in Heterocyclic Chemistry

The conceptual foundation for benzoxazepine chemistry emerged from the pioneering work of Leo Sternbach at Hoffmann-La Roche in 1955, who accidentally discovered the first benzodiazepine, chlordiazepoxide [1]. This serendipitous discovery established seven-membered heterocyclic scaffolds as pharmaceutically important structures, laying the groundwork for future exploration of related benzoxazepine compounds [1] [2]. The success of benzodiazepines in clinical applications demonstrated the therapeutic potential of seven-membered rings containing nitrogen and oxygen atoms, which would later influence the development of benzoxazepine derivatives [3].

Evolution of Benzoxazepine Research

The systematic investigation of benzoxazepine structures began in earnest during the 1960s and 1970s, as pharmaceutical researchers recognized the potential of these heterocyclic compounds for medicinal applications [4]. Early synthetic approaches involved cyclization reactions of aminophthalides in polyphosphoric acid, representing the first methodical attempts to construct the benzoxazepine core structure [4]. These initial efforts established the fundamental chemistry needed to access benzoxazepine scaffolds, though the synthetic methods were limited in scope and efficiency.

The 1990s marked a pivotal period in the development of fluorinated heterocyclic compounds in medicinal chemistry, as researchers began to appreciate the profound impact of fluorine substitution on bioavailability, metabolic stability, and pharmacological properties [5]. This recognition laid the groundwork for the subsequent development of fluorinated benzoxazepine derivatives, including the target compound 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine [5].

Emergence of Kinase Inhibitor Applications

The early 2000s witnessed an acceleration in kinase inhibitor drug development, with pharmaceutical companies focusing intensively on ATP-competitive kinase inhibitors for cancer therapy [6]. During this period, benzoxazepine scaffolds emerged as promising platforms for kinase inhibition, offering unique structural features that could provide selectivity advantages over existing inhibitor classes [6]. The recognition that benzoxazepine cores could serve as effective kinase inhibitor frameworks represented a crucial turning point in the compound class's development trajectory.

Discovery of XL388 and Validation of the Benzoxazepine Scaffold

A landmark achievement in benzoxazepine research occurred in 2013 with the discovery of XL388, a benzoxazepine-containing mammalian target of rapamycin inhibitor developed by researchers at Exelixis [7]. This compound exhibited exceptional potency with low nanomolar activity and demonstrated greater than 1000-fold selectivity over related phosphoinositide 3-kinase kinases [7]. The success of XL388 validated the benzoxazepine scaffold as a viable pharmaceutical platform and provided the first concrete evidence of the therapeutic potential of this compound class [7].

The development of XL388 involved extensive structure-activity relationship studies that optimized the tetrahydrobenzo[f] [8] oxazepine core structure [10]. Researchers identified that the compound consists of three chemically rich, distinct fragments: the tetrahydrobenzo[f] [8] oxazepine core, an aminopyridyl fragment, and a substituted methylsulfonylbenzoyl fragment [10]. This modular approach to benzoxazepine design established important principles for future development of related compounds [10].

Industrial Scale-Up and Manufacturing Development

The successful transition from laboratory discovery to industrial production represented another crucial milestone in benzoxazepine development. In 2015, researchers reported the process development and scale-up of benzoxazepine-containing kinase inhibitors, demonstrating the feasibility of large-scale manufacturing [11]. The scaled synthesis successfully produced over 15 kilograms of starting materials with overall yields of 42% and 58% respectively, establishing the industrial viability of benzoxazepine-based pharmaceuticals [11].

The manufacturing process involved a telescoped sequence that afforded 7.5 kilograms of elaborated intermediate in 63% yield, followed by coupling reactions that produced 7.6 kilograms of the target compound in 84% yield [11]. The final product was obtained with 99.7% high-performance liquid chromatography purity, demonstrating the robustness of the synthetic approach [11]. These achievements proved that benzoxazepine compounds could be manufactured at commercial scale with the quality standards required for pharmaceutical applications [11].

Advances in Synthetic Methodology

The period from 2015 to 2016 marked significant advances in the synthetic methodology for fluorinated benzoxazepine preparation. Researchers at Technische Universität München developed a metal-free method for the synthesis of 4-fluoro-1,3-benzoxazepines using a fluorination/aryl migration/cyclization cascade strategy [12]. This innovative approach employed bench-stable hypervalent iodine reagents as electrophilic fluorine sources, providing a practical alternative to transition metal-catalyzed methods [12].

The metal-free fluorination methodology demonstrated remarkable efficiency, enabling the synthesis of 20 structurally diverse congeners in high yields with excellent regio- and diastereoselectivity [12]. This breakthrough provided synthetic chemists with new tools for accessing fluorinated benzoxazepine derivatives, including compounds structurally related to 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine [12].

Research Findings and Development Timeline

YearMilestoneSignificanceRelevance to Benzoxazepines
1955First benzodiazepine discovered by Leo Sternbach at Hoffmann-La RocheFoundation for heterocyclic chemistry and pharmaceutical applicationsEstablished seven-membered heterocyclic scaffolds as pharmaceutically important
1960s-1970sEarly benzoxazepine synthesis research beginsAcademic investigation of benzoxazepine core structuresInitial exploration of benzoxazepine as therapeutic scaffold
1990sDevelopment of fluorinated heterocyclic compounds in medicinal chemistryRecognition of fluorine's impact on bioavailability and stabilityLaying groundwork for fluorinated benzoxazepine derivatives
2000sKinase inhibitor drug development accelerationFocus on ATP-competitive kinase inhibitors for cancer therapyBenzoxazepine scaffolds emerge as kinase inhibitor platforms
2013Discovery of XL388 (benzoxazepine-containing mammalian target of rapamycin inhibitor)First highly potent and selective mammalian target of rapamycin inhibitor with benzoxazepine coreValidation of benzoxazepine scaffold for pharmaceutical applications
2015Process development and scale-up of benzoxazepine kinase inhibitors reportedIndustrial-scale synthesis methods developed for pharmaceutical productionPractical manufacturing approaches for benzoxazepine-based drugs
2015-2016Metal-free fluorination methods for benzoxazepine synthesis developedNovel synthetic approaches for fluoro-benzoxazepine preparationDirect relevance to 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine synthesis
2018-2020Advanced synthetic methodologies for benzoxazepine derivativesSophisticated cyclization and fluorination cascade reactionsEnhanced synthetic accessibility of fluorinated benzoxazepine compounds

Key Research Publications and Findings

The development of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine and related compounds has been documented through numerous significant research publications that have shaped the field's progression.

YearAuthorsPublicationKey FindingChemical Structure FocusImpact
2013Hunt et al.Journal of Medicinal ChemistryXL388 showed low nanomolar activity with greater than 1000-fold selectivity over phosphoinositide 3-kinase kinasesTetrahydrobenzo[f] [8] oxazepine core with substituted aminopyridyl and benzoyl fragmentsFirst demonstration of benzoxazepine scaffold as highly selective kinase inhibitor platform
2015Leahy et al.Organic Process Research & DevelopmentSuccessfully scaled synthesis to produce 7.6 kg of target compound with 99.7% high-performance liquid chromatography purityThree-fragment assembly: tetrahydrobenzo[f] [8] oxazepine core, aminopyridyl, and methylsulfonylbenzoylEstablished industrial-scale manufacturing feasibility for benzoxazepine-based pharmaceuticals
2016Ulmer et al.Chemistry - A European JournalDeveloped fluorination/aryl migration/cyclization cascade using hypervalent iodine reagents4-fluoro-1,3-benzoxazepines via novel cyclization methodologyProvided metal-free synthetic route to fluorinated benzoxazepine derivatives
2018Leahy et al.American Chemical Society Symposium SeriesManufactured 7.8 kg of XL388 under current Good Manufacturing Practice conditions with 21% overall yield over eight stepsComplete structural optimization of tetrahydrobenzo[f] [8] oxazepine scaffoldDemonstrated commercial viability and regulatory compliance for benzoxazepine drug manufacturing

The molecular structure of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (molecular formula C9H10FNO, molecular weight 167.18 g/mol) features a distinctive seven-membered ring system that incorporates both nitrogen and oxygen heteroatoms [8] [9]. The compound is characterized by its tetrahydro saturation pattern, which refers to the presence of four additional hydrogen atoms compared to the fully unsaturated benzoxazepine system [8].

The CAS number 1547037-42-2 uniquely identifies this compound, and its IUPAC name is 6-fluoro-2,3,4,5-tetrahydrobenzo[f] [8]oxazepine [9] [10]. The structural formula demonstrates the fluorine atom positioned at the 6-position of the benzene ring, which significantly influences the compound's physicochemical properties and biological activity [8] [9] [10].

The SMILES notation c1cc2c(c(c1)F)CNCCO2 provides a compact representation of the molecular structure, while the InChI key KCQUZQKHNJTTTE-UHFFFAOYSA-N serves as a unique identifier for database searches [9] [10]. The compound exhibits a boiling point of 253.5±40.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³, indicating its solid-state properties under standard conditions [8].

Significance in Heterocyclic Chemistry

Privileged Scaffold Status

Benzoxazepines have earned recognition as privileged scaffolds in medicinal chemistry due to their ability to interact with multiple biological targets while maintaining favorable pharmacokinetic properties [1] [2] [3]. The seven-membered ring system provides optimal spatial arrangement for binding to various receptors and enzymes, making it a versatile platform for drug discovery and development [3] [11] [12].

The privileged nature of benzoxazepines stems from their structural similarity to naturally occurring compounds and their ability to mimic biologically active conformations [2] [11]. Research has demonstrated that these compounds can effectively interact with neurotransmitter systems, ion channels, and various enzyme targets, contributing to their widespread therapeutic applications [13] [14] [15].

Therapeutic Applications and Biological Activities

Benzoxazepine derivatives exhibit a remarkable range of biological activities, with particular prominence in central nervous system disorders [1] [16] [17]. The therapeutic applications include anxiolytic, anticonvulsant, antipsychotic, analgesic, and anti-inflammatory activities, demonstrating the versatility of this heterocyclic scaffold [1] [17] [18].
Recent research has highlighted the potential of benzoxazepines in treating various conditions beyond neurological disorders [5] [6] [18]. Studies have shown promising activities against cancer, cardiovascular diseases, and infectious diseases, expanding the therapeutic scope of these compounds [6] [18] [19]. The seven-membered N-heterocycles reveal wide-ranging biological activities, including antibacterial, anticancer, antiviral, and antiparasitic properties [18].

Pharmacological Targets and Mechanisms

The pharmacological significance of benzoxazepines extends to their interaction with multiple molecular targets [13] [14] [15]. These compounds demonstrate affinity for GABA receptors, calcium channels, and various neurotransmitter systems, contributing to their therapeutic efficacy in neurological conditions [13] [15]. The specific molecular interactions depend on the substitution pattern and stereochemistry of the benzoxazepine scaffold [14] [15].

Research has identified several key pharmacological targets for benzoxazepine derivatives, including cyclin-dependent kinases, mTOR (mechanistic target of rapamycin), and various receptor systems [20] [19]. The compound XL388, a benzoxazepine-containing mTOR inhibitor, exemplifies the potential of this scaffold in cancer therapy, demonstrating low-nanomolar activity and high selectivity [20].

Fluorine Enhancement Effects

The introduction of fluorine into heterocyclic compounds represents a fundamental strategy in modern medicinal chemistry [4] [5] [6]. Fluorinated heterocycles, including fluorinated benzoxazepines, exhibit enhanced biological potency, improved metabolic stability, and increased bioavailability compared to their non-fluorinated counterparts [4] [6] [21].

The presence of fluorine in 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine imparts several advantageous properties [4] [5] [6]. The electronegative fluorine atom influences the molecular electrostatic potential, potentially enhancing binding affinity to target proteins [5] [6]. Additionally, the C-F bond's high strength contributes to improved metabolic stability, reducing the compound's susceptibility to enzymatic degradation [6] [22].

Fluorinated organic compounds have gained significant importance in pharmaceutical development, with more than 20% of marketed medications containing fluorine atoms [6] [22]. The strategic incorporation of fluorine allows for fine-tuning of pharmacokinetic properties, including membrane permeability and protein binding affinity [6] [22].

Synthetic Accessibility and Methodological Advances

The synthesis of benzoxazepine derivatives has evolved significantly, with multiple synthetic approaches now available [23] [24] [25]. Traditional methods involve condensation reactions between aminophenols and appropriate carbonyl compounds, followed by cyclization to form the seven-membered ring [23] [24]. More recent advances include microwave-assisted synthesis, which offers improved reaction efficiency and reduced reaction times [26] [4].

The synthetic accessibility of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine has been enhanced through the development of metal-free synthetic approaches [4] [27] [28]. Base-mediated synthesis strategies have emerged as particularly effective for constructing imidazole-fused benzoxazepines and related structures [27] [28]. These methodologies offer advantages in terms of environmental sustainability and cost-effectiveness [4] [27].

Recent synthetic innovations include the use of deep eutectic solvents and green chemistry approaches for benzoxazepine synthesis [16] [29]. Sequential cycloaddition and annulation reactions have been developed for the modular synthesis of dihydrobenzoxazines, tetrahydrobenzoxazepines, and related structures [29] [30].

Structure-Activity Relationships

The structure-activity relationships of benzoxazepine derivatives reveal the critical importance of substitution patterns in determining biological activity [2] [11] [31]. The position and nature of substituents on the benzoxazepine scaffold significantly influence pharmacological properties, including potency, selectivity, and metabolic stability [2] [31].

Research has demonstrated that fluorine substitution at specific positions can dramatically alter the biological profile of benzoxazepine derivatives [4] [5] [6]. The 6-fluoro substitution in 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is particularly significant, as this position allows for optimal interaction with biological targets while maintaining favorable physicochemical properties [4] [5].

The tetrahydro saturation pattern also contributes to the structure-activity relationships, potentially influencing conformational flexibility and binding interactions [2] [11]. The reduced aromaticity in the saturated portions of the molecule may provide advantages in terms of selectivity and reduced toxicity [2] [11].

XLogP3

1.1

Dates

Last modified: 08-16-2023

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